N-(Oct-2-en-1-yl)aniline
Description
N-(Oct-2-en-1-yl)aniline is an N-substituted aniline derivative characterized by an unsaturated oct-2-en-1-yl chain attached to the nitrogen atom of the aniline moiety. Its molecular formula is C₁₄H₁₉N, with a molecular weight of 201.31 g/mol.
Properties
CAS No. |
142836-02-0 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-oct-2-enylaniline |
InChI |
InChI=1S/C14H21N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h6-12,15H,2-5,13H2,1H3 |
InChI Key |
FHTMMVKABFQZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCNC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Oct-2-en-1-yl)aniline typically involves the reaction of aniline with an appropriate oct-2-en-1-yl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Oct-2-en-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(Oct-2-en-1-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Oct-2-en-1-yl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the oct-2-en-1-yl group can influence the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(Oct-2-en-1-yl)aniline with structurally analogous N-substituted anilines, focusing on substituent effects, synthesis, and properties.
Structural and Substituent Differences
The table below highlights key structural variations among selected compounds:
| Compound Name | Molecular Formula | Substituent (Aniline) | N-Substituent | Double Bond Position | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₉N | None | Oct-2-en-1-yl | C2-C3 | 201.31 |
| N-(Octan-2-yl)aniline | C₁₄H₂₁N | None | Octan-2-yl | None (saturated) | 203.33 |
| 4-Methyl-N-(octan-2-yl)aniline | C₁₅H₂₃N | 4-Methyl | Octan-2-yl | None | 217.35 |
| 4-Fluoro-N-(octan-2-yl)aniline | C₁₄H₂₀FN | 4-Fluoro | Octan-2-yl | None | 221.32 |
| N-(1-Octen-1-ylidene)aniline | C₁₄H₁₉N | None | 1-Octen-1-ylidene | C1-C2 | 201.31 |
Key Observations:
- Unsaturated vs. Saturated Chains : The double bond in this compound increases its susceptibility to oxidation and electrophilic addition compared to N-(octan-2-yl)aniline. This reactivity may enhance its utility in polymerization or as a precursor in further synthetic modifications.
- Ring Substituents : Electron-donating groups (e.g., 4-methyl) increase the basicity of the aniline nitrogen, while electron-withdrawing groups (e.g., 4-fluoro) reduce basicity and enhance acidity, influencing hydrogen-bonding interactions in biological systems .
- Isomerism : N-(1-Octen-1-ylidene)aniline shares the same molecular formula as this compound but differs in the position of the double bond (C1-C2 vs. C2-C3) and possibly conjugation with the aromatic ring, which may affect stability and spectroscopic signatures .
Physical and Spectroscopic Properties
- Physical State : Most N-substituted anilines in are reported as yellow or pale yellow oils , suggesting similar liquid states for this compound.
- Spectroscopy :
- NMR : Vinyl protons in this compound would resonate near 5–6 ppm (¹H NMR), with coupling constants indicative of trans/cis configurations.
- FTIR : A strong absorption band near 1650 cm⁻¹ would confirm the C=C bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
